molecular formula C26H22N2O3S2 B2961224 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921873-43-0

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2961224
CAS No.: 921873-43-0
M. Wt: 474.59
InChI Key: WXFHMKCZLMJJNU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring three distinct moieties:

  • A 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene core, contributing conformational flexibility and lipophilicity.
  • A 7-methoxy-1-benzofuran-2-carboxamide group, providing hydrogen-bonding capacity and solubility modulation via the methoxy group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S2/c1-14-10-11-16-21(12-14)33-26(22(16)25-27-17-7-3-4-9-20(17)32-25)28-24(29)19-13-15-6-5-8-18(30-2)23(15)31-19/h3-9,13-14H,10-12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFHMKCZLMJJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates such as 2-amino benzothiazole and 2-phenyl-4H-benzo[d][1,3]oxazin-4-one . These intermediates undergo various reactions, including condensation and cyclization, under controlled conditions to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from literature:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notes
Target Compound C21H19N2O2S2 ~420.5 6-methyl (tetrahydrobenzothiophene), 7-methoxy (benzofuran), benzothiazole Hypothesized kinase inhibitor due to benzothiazole and carboxamide motifs
N-(4-chloro-1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C17H15ClN2OS2 362.9 4-chloro (benzothiazole), 6-methyl (tetrahydrobenzothiophene) Chlorine enhances stability but may reduce solubility
N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide C16H16N2O2S2 356.4 6-methoxy (benzothiazole), no methyl on tetrahydrobenzothiophene Methoxy improves solubility; absence of methyl alters steric profile
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) C16H12ClN3O2S2 ~386 4-chlorophenyl, thiazolidinone Anticancer activity inferred from thiazolidinone scaffold
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) C18H17NO4 311.3 N-methoxy, 4-methoxybenzyl Intermediate in synthetic pathways; lacks heterocyclic diversity
Key Observations:
  • Substituent Effects : The target compound’s 7-methoxybenzofuran group distinguishes it from analogs with methoxy or chloro groups on benzothiazoles (e.g., ). This substitution may enhance solubility and modulate electronic properties.
  • Molecular Weight : The target’s higher molar mass (~420 vs. 311–386 g/mol for analogs) reflects its multi-heterocyclic architecture, which could influence pharmacokinetics.

Crystallographic and Analytical Data

  • Structural Determination : The target’s crystal structure would likely be resolved using SHELXL () or OLEX2 (), tools widely employed for small-molecule refinement .
  • Spectroscopic Characterization : IR and NMR data (e.g., 1H-NMR δ 3.30 for N-CH3 in ) suggest analogous peaks for the target’s methyl and methoxy groups .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique combination of benzothiazole and benzofuran moieties, which are known for their diverse biological activities. The molecular formula is C22H24N2O3S2 with a molecular weight of approximately 420.56 g/mol.

Biological Activity

The biological activity of this compound is primarily associated with its potential as an anti-tubercular agent and as an inhibitor of various biological pathways.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anti-tubercular properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have been evaluated against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 25 μg/mL, indicating potent activity compared to standard treatments like Rifampicin .
CompoundMIC (μg/mL)Inhibition (%)
7a2599
7g5095
Rifampicin10090

The mechanism by which this compound exerts its anti-tubercular effects is likely linked to its ability to inhibit the enzyme DprE1, essential for mycolic acid biosynthesis in the bacterial cell wall. Docking studies suggest that the compound binds effectively to the active site of DprE1 with a binding affinity of approximately -8.4 kcal/mol .

Other Biological Activities

Beyond its anti-tubercular properties, this compound may also possess other pharmacological activities:

Antioxidant Activity

Studies have suggested that compounds containing benzothiazole and benzofuran rings exhibit antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds indicate potential efficacy against various cancer cell lines. The structural motifs present in this compound may contribute to this activity through modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and assessed their anti-tubercular activity. Compounds were screened using standard microbiological methods .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications in the structure significantly affect biological activity. For instance, substituents on the benzofuran moiety can enhance binding affinity to target proteins.

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